molecular formula C4H4N2 B1627120 Succinonitrile-d4 CAS No. 23923-29-7

Succinonitrile-d4

Cat. No. B1627120
CAS RN: 23923-29-7
M. Wt: 84.11 g/mol
InChI Key: IAHFWCOBPZCAEA-LNLMKGTHSA-N
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Description

Succinonitrile-d4 is a compound with the linear formula NCCD2CD2CN . It has a molecular weight of 84.11 . It is a variant of succinonitrile, which is a nitrile and a colorless waxy solid .


Molecular Structure Analysis

The molecular structure of Succinonitrile-d4 is represented by the SMILES string [2H]C([2H])(C#N)C([2H])([2H])C#N . This indicates that it has two carbon atoms bonded to a nitrogen atom at each end, with two deuterium atoms (D) attached to each carbon atom .


Chemical Reactions Analysis

While specific chemical reactions involving Succinonitrile-d4 are not detailed in the search results, it’s known that succinonitrile-based electrolytes have been used in lithium-metal batteries due to their excellent ion-conductivity and high oxidative stability .


Physical And Chemical Properties Analysis

Succinonitrile-d4 is a solid with a melting point of 49-56 °C (lit.) .

Scientific Research Applications

Synthesis from Glutamic Acid and Glutamine

Succinonitrile, used in the industrial production of polyamides, can be synthesized biobased from glutamic acid and glutamine, abundant in plant proteins. This synthesis via palladium(II)-catalyzed equilibrium reaction offers a new route for producing 1,4-diaminobutane (Lammens et al., 2011).

Improving Lithium-Ion Batteries

Succinonitrile enhances the thermal stability and broadens the oxidation electrochemical window of electrolytes in high-voltage lithium-ion batteries. It contributes to better cyclability and capacity retention in batteries, especially when charged to higher cut-off voltages (Renjie Chen et al., 2016).

Electrolyte Additive for Overdischarge Protection

As an electrolyte additive, succinonitrile inhibits copper corrosion, providing overdischarge protection for lithium-ion batteries. It forms a passive layer on copper surfaces, preventing corrosion and enhancing battery chemistry against overdischarge abuses (Young-soo Kim et al., 2014).

Solid-State Electrolytes in Dye-Sensitized Solar Cells

Succinonitrile serves as a solid ion conductor in dye-sensitized solar cells (DSSC). Mixed with ionic liquids, it forms a solid plastic phase electrolyte, showing promising energy conversion efficiencies. This application is significant for continuous, high-throughput DSSC manufacturing lines (Owen Byrne et al., 2015).

Plastic Crystal Nature and Molecular Structure

Succinonitrile's plastic crystal nature and molecular structure make it an efficient solvent for various salts, including ionic liquids. Its dihedral angle around single bonds and high polarity contribute to its unique properties, useful in scientific research (Michaela K Jahn et al., 2014).

Enhanced Thermal Stability in Batteries

The introduction of succinonitrile into ethylene carbonate-based electrolytes for lithium-ion batteries leads to enhanced thermal stability. It reduces gas emission at high temperatures and decreases exothermal heat, attributed to complex formation between metal atoms of the cathode and nitrile groups of succinonitrile (Young-soo Kim et al., 2011).

Thermost

able Gel Electrolytes for Solar CellsSuccinonitrile-based gel electrolytes, modified with silica nanoparticles and 1-butyl-3-methylimidazolium tetrafluoroborate, exhibit wide temperature range stability. These gel electrolytes, containing iodide and triiodide, maintain high conductivity and long-term durability in dye-sensitized solar cells (DSSCs), highlighting their potential for efficient and long-life solar energy conversion (Zhigang Chen et al., 2007).

Solid-State Ionic Conductors

Succinonitrile's high diffusivity, plasticity, and solvating power enable the preparation of materials with high ionic conductivity. These qualities make it a promising candidate for use in electrochemical devices, especially lithium batteries, due to its ability to dissolve a variety of salts effectively (Pierre-Jean Alarco et al., 2004).

Potential in Lithium Battery Solid Electrolytes

Investigations into succinonitrile doped with lithium salts reveal its potential as a solid electrolyte for lithium batteries. Its high conductivities at room temperature and mechanical flexibility make it an attractive option for secondary lithium battery applications. Certain lithium salts, due to their non-crystalline adduct formation with succinonitrile, show better conductivities and electrochemical performance (A. Abouimrane et al., 2007).

Room-Temperature Solid Electrolyte

Succinonitrile, when doped with N-methyl-N-butylpyrrolidinium iodide salt and iodine, becomes a highly conductive solid iodide/triiodide conductor. This has been successfully employed in all-solid-state dye-sensitized solar cells, demonstrating its versatility as a room-temperature solid electrolyte (Peng Wang et al., 2004).

Future Directions

Succinonitrile-based electrolytes, which would include Succinonitrile-d4, have shown promise for use in lithium-metal batteries due to their excellent ion-conductivity at room temperature and wide electrochemical stability window . This suggests potential future directions for the use of Succinonitrile-d4 in the development of advanced battery technologies .

properties

IUPAC Name

2,2,3,3-tetradeuteriobutanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHFWCOBPZCAEA-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#N)C([2H])([2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583502
Record name (~2~H_4_)Butanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinonitrile-d4

CAS RN

23923-29-7
Record name (~2~H_4_)Butanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23923-29-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The distillation residue, 59.1 grams, is dissolved in 16.2 grams water and mixed with 60 grams toluene. While stirring, carbon dioxide is then passed through the mixture until the pH is approximately 13.2. The potassium pyrrolidonate remaining in the residue has then been converted into pyrrolidone and potassium carbonate. The supernatant toluene layer is separated off. The remaining mixture is then extracted four times, each time with 60 grams toluene. After evaporating the toluene from the combined toluene layers, 54 grams of 98.8% pure pyrrolidone is obtained which is suitable for conversion into, for instance, N-vinyl pyrrolidone. If desired, this pyrrolidone can be recirculated to the section where the reaction mixture obtained in the preparation of pyrrolidone from succinonitrile is worked up.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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